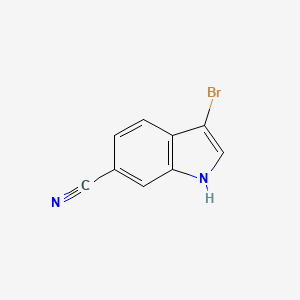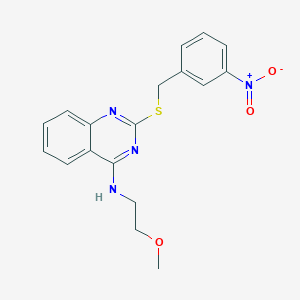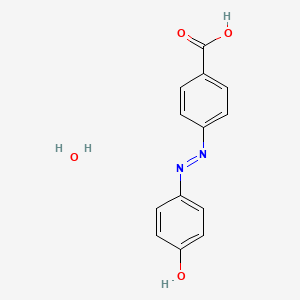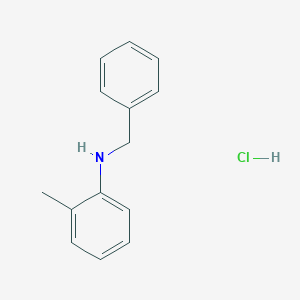
Methyl 5-(4-chlorophenyl)-5-oxovalerate
Overview
Description
Methyl 5-(4-chlorophenyl)-5-oxovalerate, also known as Methyl 4-chlorophenylglyoxylate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Methyl 5-(4-chlorophenyl)-5-oxovalerate 5-(4-chlorophenyl)-5-oxovalerate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic synthesis, where it can be used as a key intermediate in the synthesis of various pharmaceutical compounds. It has also shown potential as a building block in the synthesis of various agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 5-(4-chlorophenyl)-5-oxovalerate 5-(4-chlorophenyl)-5-oxovalerate is not well understood, but it is believed to act as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is essential for proper nerve function. By inhibiting acetylcholinesterase, Methyl 5-(4-chlorophenyl)-5-oxovalerate 5-(4-chlorophenyl)-5-oxovalerate may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
Methyl 5-(4-chlorophenyl)-5-oxovalerate 5-(4-chlorophenyl)-5-oxovalerate has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory retention. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 5-(4-chlorophenyl)-5-oxovalerate 5-(4-chlorophenyl)-5-oxovalerate in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on Methyl 5-(4-chlorophenyl)-5-oxovalerate 5-(4-chlorophenyl)-5-oxovalerate. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a building block for the synthesis of new pharmaceutical compounds. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion
Methyl 5-(4-chlorophenyl)-5-oxovalerate 5-(4-chlorophenyl)-5-oxovalerate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its ease of synthesis and availability make it an attractive compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-16-12(15)4-2-3-11(14)9-5-7-10(13)8-6-9/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZHIHFYNGRVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2963447.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2963449.png)


![2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2963456.png)

![5-chloro-2-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide](/img/structure/B2963459.png)


![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2963465.png)

![2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2963468.png)
![4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2963469.png)
